2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
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Overview
Description
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a chlorobenzoyl group, and a carbomethoxyethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group can be added through Friedel-Crafts acylation, using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Carbomethoxyethyl Group: The carbomethoxyethyl group can be introduced through esterification reactions, using ethyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorobenzoyl)thiophene: Lacks the carbomethoxyethyl group.
2-Amino-5-(2-carbomethoxyethyl)thiophene: Lacks the chlorobenzoyl group.
3-(2-Chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the amino group.
Uniqueness
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is unique due to the combination of functional groups attached to the thiophene ring
Properties
IUPAC Name |
methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUUSFBUKOHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546343 |
Source
|
Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100827-77-8 |
Source
|
Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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